Cas no 1548482-40-1 (5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid)

5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid is a specialized indole derivative with a unique structural framework, featuring a chloro-substituted indole core and a 1-methylcyclopropyl moiety at the 3-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a synthetic intermediate for biologically active molecules. The presence of the carboxylic acid group enhances its utility in further functionalization, enabling the synthesis of amides, esters, or other derivatives. Its rigid cyclopropyl ring may contribute to conformational stability, making it valuable in structure-activity relationship studies. The compound is typically used in controlled research environments, emphasizing high purity and precise characterization for reliable results.
5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid structure
1548482-40-1 structure
商品名:5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid
CAS番号:1548482-40-1
MF:C13H12ClNO2
メガワット:249.692882537842
CID:4820978

5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid
    • インチ: 1S/C13H12ClNO2/c1-13(4-5-13)10-8-6-7(14)2-3-9(8)15-11(10)12(16)17/h2-3,6,15H,4-5H2,1H3,(H,16,17)
    • InChIKey: NPRUEDQAAGQBOM-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC2=C(C=1)C(=C(C(=O)O)N2)C1(C)CC1

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 342
  • トポロジー分子極性表面積: 53.1
  • 疎水性パラメータ計算基準値(XlogP): 4

5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM333756-1g
5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid
1548482-40-1 95%+
1g
$811 2021-08-18
Chemenu
CM333756-1g
5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid
1548482-40-1 95%+
1g
$803 2023-02-02
Alichem
A199011365-1g
5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid
1548482-40-1 95%
1g
$876.96 2022-04-02

5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid 関連文献

5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acidに関する追加情報

Introduction to 5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid (CAS No. 1548482-40-1)

5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid, identified by its Chemical Abstracts Service number CAS No. 1548482-40-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indole family, a class of heterocyclic aromatic molecules known for their diverse biological activities and therapeutic potential. The structural features of 5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid, particularly the presence of a chloro substituent and a 1-methylcyclopropyl group, contribute to its unique chemical properties and make it a valuable scaffold for drug discovery and development.

The indole core of 5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid is a well-documented pharmacophore in medicinal chemistry, with numerous derivatives exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The chloro group at the 5-position enhances the electrophilicity of the indole ring, facilitating further functionalization and allowing for the synthesis of more complex derivatives. Additionally, the 1-methylcyclopropyl substituent introduces steric hindrance, which can influence both the solubility and bioavailability of the compound.

In recent years, there has been growing interest in indole derivatives as potential therapeutic agents due to their ability to interact with various biological targets. For instance, studies have shown that indole-based compounds can modulate enzyme activity, inhibit receptor binding, and alter cellular signaling pathways. The structural versatility of 5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid makes it an attractive candidate for further exploration in this context.

One of the most compelling aspects of 5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid is its potential application in the development of novel anticancer agents. Research has demonstrated that certain indole derivatives can induce apoptosis in cancer cells by inhibiting key survival pathways such as PI3K/Akt and MAPK. The chloro and methylcyclopropyl substituents in this compound may play a crucial role in enhancing its binding affinity to these targets, thereby improving its efficacy as an anticancer drug.

Furthermore, 5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid has shown promise in preclinical studies as a modulator of inflammatory responses. Chronic inflammation is a hallmark of many diseases, including arthritis, atherosclerosis, and certain types of cancer. By targeting inflammatory pathways, this compound could potentially mitigate symptoms associated with these conditions. The chloro group may enhance its ability to interact with inflammatory mediators such as cytokines and chemokines, while the methylcyclopropyl group could influence its metabolic stability and duration of action.

The synthesis of 5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include the formation of the indole ring via Fischer indole synthesis or Bischler-Napieralski reaction, followed by functionalization at the 3-position with a 1-methylcyclopropyl group. The introduction of the chloro substituent at the 5-position is often achieved through electrophilic aromatic substitution reactions using reagents such as N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions.

In terms of pharmacokinetic properties, 5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid exhibits moderate solubility in both water and organic solvents, which is advantageous for formulation purposes. Its bioavailability is influenced by factors such as absorption rate, distribution volume, metabolism rate, and excretion half-life. Advanced computational methods like molecular docking and pharmacokinetic modeling are employed to predict how this compound will behave within biological systems, aiding in the optimization of its pharmacological profile.

Recent advancements in drug discovery technologies have enabled researchers to explore novel derivatives of 5-Chloro-3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid more efficiently than ever before. High-throughput screening (HTS) techniques allow for rapid testing of large libraries of compounds against various biological targets, while structure-based drug design leverages computational methods to predict how modifications to the indole core will affect its activity. These approaches have led to the identification of several promising lead compounds that are now undergoing further preclinical evaluation.

The future prospects for 5-Chloro-3-(1-methylcyprepound)-indolecarbolic acid (CAS No. 1548482-40) are exciting, particularly given its potential as a building block for next-generation therapeutics. Continued research into its mechanisms of action and optimization strategies will be essential for realizing its full therapeutic potential. Collaborative efforts between academic researchers and pharmaceutical companies will be crucial in translating these findings into clinical applications that benefit patients worldwide.

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